3-(Aminomethyl)-5-(trifluoromethyl)aniline
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Overview
Description
3-(Aminomethyl)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to an aniline ring
Mechanism of Action
Target of Action
3-(Aminomethyl)-5-(trifluoromethyl)aniline, also known as α,α,α-Trifluoro-m-toluidine , is a nitrogen-containing compound. Its primary targets are alkenes, where it is used in the trifluoromethylarylation . Alkenes are unsaturated hydrocarbons that play a crucial role in many chemical transformations.
Mode of Action
The compound interacts with its targets (alkenes) through a process known as trifluoromethylarylation . This process involves the use of anilines, like this compound, to functionalize alkenes .
Biochemical Pathways
The trifluoromethylarylation of alkenes using anilines involves a cascade process . This process begins with the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound . This is followed by an intramolecular addition of a carbanion to the keto carbonyl group, forming a dienone intermediate .
Result of Action
The result of the trifluoromethylarylation process is the formation of a series of 3-trifluoromethyl aniline derivatives . These derivatives are obtained in good to excellent yields under Kröhnke pyridine synthesis conditions .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, hexafluoroisopropanol (HFIP) acts as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent . This network is responsible for the altered reactivity and exquisite selectivity observed in the trifluoromethylarylation process .
Biochemical Analysis
Biochemical Properties
3-(Aminomethyl)-5-(trifluoromethyl)aniline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction typically involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of various enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental stresses such as high temperature or UV exposure. Long-term exposure to this compound in vitro has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range triggers a significant change in the biological response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the trifluoromethylation of aniline derivatives. For instance, the reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate or amines can yield 3-trifluoromethyl aniline derivatives . This reaction proceeds via a cascade process involving the 1,4-Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of metal-free amination approaches and efficient annulation reactions are preferred to ensure high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitro derivatives, while reduction can regenerate the original amine compound.
Scientific Research Applications
3-(Aminomethyl)-5-(trifluoromethyl)aniline has a wide range of scientific research applications:
Biology: Its unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: This compound lacks the aminomethyl group but shares the trifluoromethyl group, making it less versatile in certain chemical reactions.
3-Aminobenzotrifluoride: Similar to 3-(Aminomethyl)-5-(trifluoromethyl)aniline but without the aminomethyl group, it is used in similar applications but may exhibit different reactivity.
Uniqueness
This compound’s uniqueness lies in its combination of the aminomethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various scientific and industrial applications, offering advantages over similar compounds that lack one of these functional groups .
Properties
IUPAC Name |
3-(aminomethyl)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3H,4,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQNQVAKBKTESA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233324-80-5 |
Source
|
Record name | 3-(aminomethyl)-5-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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